Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)-
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Overview
Description
Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)- is an organic compound with the molecular formula C18H20O5. It is known for its unique structure, which includes a benzene ring substituted with methoxy and phenylmethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 3,4-dimethoxybenzenepropanoic acid with phenylmethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzene derivatives .
Scientific Research Applications
Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 3,4-dimethoxy-, methyl ester: Similar in structure but with a methyl ester group instead of a phenylmethoxy group.
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, hydrazide: Contains a hydrazide group and is used in different applications.
Phenylmethyl 3,5-dimethoxy-β-oxo-4-(phenylmethoxy)benzenepropanoate: Another structurally related compound with different functional groups.
Uniqueness
Benzenepropanoic acid, 3,4-dimethoxy-5-(phenylmethoxy)- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
89356-57-0 |
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Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
3-(3,4-dimethoxy-5-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20O5/c1-21-15-10-14(8-9-17(19)20)11-16(18(15)22-2)23-12-13-6-4-3-5-7-13/h3-7,10-11H,8-9,12H2,1-2H3,(H,19,20) |
InChI Key |
LPBCEPCPEBQEIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCC(=O)O)OCC2=CC=CC=C2)OC |
Origin of Product |
United States |
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